4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-(propan-2-ylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-7(2)16-22(18,19)11-5-10(20-9(11)4)12(17)15-13-14-8(3)6-21-13/h5-7,16H,1-4H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIYOHWMNHJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(O2)C)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine or amide.
Sulfonamide formation:
Thiazole ring formation: This can be achieved through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analog: Isoxazole-4-Carboxamide Derivatives
Compound: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
- Core Structure : Isoxazole-4-carboxamide vs. furan-2-carboxamide.
- Key Differences: Heterocycle: Isoxazole () vs. furan (target compound). Substituents: The compound includes a 5-methylthiophene group and diethylaminophenyl, whereas the target compound features a 4-methylthiazole and isopropylsulfamoyl. Thiophene’s sulfur atom may improve metabolic stability compared to thiazole’s nitrogen-sulfur system .
Thiazole Derivatives with Carbamate/Ureido Groups
Compounds :
- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate ()
- Thiazol-5-ylmethyl carbamate derivatives ()
- Core Structure : Thiazole-containing carbamates/ureas vs. thiazole-substituted furan carboxamide.
- Key Differences: Functional Groups: The target compound’s sulfamoyl group (-SO₂NH-) contrasts with ureido (-NHCONH-) and carbamate (-OCONH-) groups in –4. Substitution Position: The target’s 4-methylthiazol-2-yl group places the methyl substituent at the 4-position of the thiazole ring, whereas –4 compounds feature thiazol-5-ylmethyl groups. Positional differences may alter steric hindrance and hydrogen-bonding capacity .
Comparative Structural Analysis (Table)
Biological Activity
4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it exhibits characteristics typical of sulfonamide derivatives, which have been extensively studied for their pharmacological properties. The presence of the thiazole and furan rings contributes to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial efficacy, with reported MIC values ranging from 0.5 to 4 μg/mL against different bacterial strains .
Table 1: Antibacterial Efficacy of 4-(N-isopropylsulfamoyl)-5-methyl-N-(4-methylthiazol-2-yl)furan-2-carboxamide
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MSSA | 0.5 |
| MRSA | 1.0 |
| VRSA | 4.0 |
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using human colorectal cancer cells (Caco-2). The MTS assay revealed that at concentrations of 8, 16, and 32 μg/mL, the compound exhibited varying levels of cytotoxicity, with significant differences noted compared to the DMSO control group (p < 0.05). This suggests that while the compound is effective against bacterial strains, further investigation into its safety profile is warranted .
Structure-Activity Relationship (SAR)
The SAR studies have demonstrated that modifications in the sulfonamide group significantly influence the antibacterial activity of the compound. For instance, varying the substituents on the thiazole ring has been shown to enhance potency against specific bacterial strains. The bioisosteric replacements have also been explored to optimize the lead compounds further .
Case Studies
In a recent case study published in Royal Society of Chemistry Advances, researchers synthesized a series of derivatives based on the original structure, leading to improved antibacterial profiles. The study employed various synthetic methodologies, including Suzuki-Miyaura coupling reactions, to create new compounds with enhanced activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
